Bomin-2

Carboxylesterase inhibition Structure-activity relationship Benzodioxaphosphorin 2-oxide pharmacophore

Bomin-2 (CAS 110606-96-7; IUPAC: 2-propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide; molecular formula C10H13O4P; MW 228.18 g/mol) is a synthetic, small-molecule organophosphorus compound classified within the benzodioxaphosphorin 2-oxide family. It is categorized by reputable chemical suppliers as a selective, irreversible inhibitor of carboxylesterases (CES; EC 3.1.1.1), operating via covalent modification of the enzyme active site.

Molecular Formula C10H13O4P
Molecular Weight 228.18 g/mol
CAS No. 110606-96-7
Cat. No. B012300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBomin-2
CAS110606-96-7
Molecular FormulaC10H13O4P
Molecular Weight228.18 g/mol
Structural Identifiers
SMILESCCCOP1(=O)COC2=CC=CC=C2O1
InChIInChI=1S/C10H13O4P/c1-2-7-13-15(11)8-12-9-5-3-4-6-10(9)14-15/h3-6H,2,7-8H2,1H3
InChIKeyDZESKJKXULIOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bomin-2 (CAS 110606-96-7) Procurement Guide: A n-Propoxy Benzodioxaphosphorin 2-Oxide Carboxylesterase Inhibitor


Bomin-2 (CAS 110606-96-7; IUPAC: 2-propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide; molecular formula C10H13O4P; MW 228.18 g/mol) is a synthetic, small-molecule organophosphorus compound classified within the benzodioxaphosphorin 2-oxide family . It is categorized by reputable chemical suppliers as a selective, irreversible inhibitor of carboxylesterases (CES; EC 3.1.1.1), operating via covalent modification of the enzyme active site . The compound is a viscous liquid at room temperature with a measured density of 1.255 g/cm³ and a boiling point of 104–106 °C (at 0.2 Torr) . It is structurally differentiated from its closest Bomin-series analogs—Bomin-1 (2-ethoxy, CAS 4081-22-5) and Bomin-3 (2-butoxy, CAS 110606-97-8)—solely by the length of the n-alkoxy substituent at the 2-position of the benzodioxaphosphorin ring, a feature that class-level evidence indicates modulates both inhibitory potency and enzyme target selectivity within this pharmacophore class [1][2].

Why Bomin-2 Cannot Be Replaced by Generic Carboxylesterase Inhibitors in Experimental Protocols


Carboxylesterase inhibitors are a functionally diverse class; simply substituting one CES inhibitor for another risks confounding experimental outcomes. The benzodioxaphosphorin 2-oxide pharmacophore, to which Bomin-2 belongs, demonstrates a steep structure-activity relationship (SAR) where the 2-substituent identity dictates both inhibitory potency and target selectivity [1][2]. In the seminal Wu & Casida (1994) study of 2-substituted-BDPOs, the optimal chain length for neuropathy target esterase (NTE) inhibition was approximately 10 atoms, with I50 values spanning >1000-fold across substituent types (alkyl, alkoxy, alkylamino, alkylthio) [1]. Bomin-2, bearing a 2-propoxy substituent (3-carbon alkoxy chain), occupies a distinct point on this SAR continuum relative to the 2-ethoxy Bomin-1 and 2-butoxy Bomin-3. Additionally, the widely used comparator CBDP (2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide) differs fundamentally from Bomin-2 in its aromatic 2-substituent, resulting in a different enzyme inhibition profile: CBDP is a potent NTE inhibitor with an I50 of 60 nM, while also substantially inhibiting cholinesterases (up to 80% in plasma and >90% in brain) [3]. Generic interchange without accounting for these substituent-dependent differences can produce non-overlapping enzyme inhibition signatures, invalidating cross-study comparisons.

Quantitative Differentiation Evidence for Bomin-2: Structural, Physicochemical, and Class-Level Data


Alkoxy Chain Length Differentiation: Bomin-2 vs. Bomin-1 and Bomin-3 in the Benzodioxaphosphorin 2-Oxide Series

Bomin-2 is differentiated from its immediate Bomin-series neighbors—Bomin-1 (2-ethoxy, CAS 4081-22-5, C9H11O4P, MW 214.15) and Bomin-3 (2-butoxy, CAS 110606-97-8, C11H15O4P, MW 242.21)—by the length of the n-alkoxy chain at the 2-position of the benzodioxaphosphorin ring [1]. Class-level SAR data from Wu & Casida (1994) on 2-substituted-BDPOs demonstrate that n-alkyl and n-alkoxy chain length directly governs inhibitory potency against neuropathy target esterase (NTE), with racemate I50 values spanning 0.2–3 nM for optimal chain lengths (C5–C12 n-alkyl; C7–C10 n-alkoxy) [2]. While compound-specific I50 data for Bomin-2, Bomin-1, and Bomin-3 against carboxylesterase have not been published in the peer-reviewed literature accessible to this analysis, the established SAR principle predicts that the three-carbon propoxy chain of Bomin-2 confers distinct binding properties at the enzyme active site compared to the ethoxy (C2) and butoxy (C4) analogs [2]. This structural gradation provides researchers with a tool to probe the steric and hydrophobic tolerance of the CES active site across a homologous series.

Carboxylesterase inhibition Structure-activity relationship Benzodioxaphosphorin 2-oxide pharmacophore

Mechanism-Based Irreversible Inhibition vs. Reversible CES Inhibitors: Class-Level Differentiation

As a benzodioxaphosphorin 2-oxide, Bomin-2 is classified by vendors as a selective, irreversible inhibitor of carboxylesterases that covalently modifies the active-site serine residue . This mechanism contrasts fundamentally with reversible CES inhibitors such as bis-p-nitrophenyl phosphate (BNPP), which requires millimolar concentrations for effective inhibition in rat serum, compared to the low micromolar (1–10 μM) concentrations at which the structurally related benzodioxaphosphorin 2-oxide CBDP achieves >90% inhibition of naphthyl ester esterase activity [1]. The irreversible covalent mechanism ensures sustained enzyme inactivation even after compound washout, a critical consideration for ex vivo and in vivo experimental designs where transient exposure must produce lasting CES suppression [1][2]. Note: Quantitative Ki or kinact/Ki values for Bomin-2 have not been identified in publicly accessible peer-reviewed literature; this comparison relies on established class behavior of benzodioxaphosphorin 2-oxide inhibitors [2].

Irreversible enzyme inhibition Covalent inhibitor Carboxylesterase mechanism

Physicochemical Handling Properties: Bomin-2 vs. Bomin-3 Physical Form Considerations

Bomin-2 is supplied as a viscous liquid at ambient temperature, with a measured density of 1.255 g/cm³ and a boiling point of 104–106 °C at reduced pressure (0.2 Torr) . In contrast, Bomin-3 (2-butoxy analog) is available as a white powder/solid at room temperature (Sigma Aldrich product B6806, purity ≥80% TLC) [1]. This physical state difference—liquid (Bomin-2) vs. solid (Bomin-3)—directly impacts solubility, dispensing accuracy, and formulation strategies in experimental workflows. Liquid Bomin-2 can be dispensed volumetrically without reconstitution, potentially offering advantages in dose-response studies requiring serial dilutions in organic solvents, while solid Bomin-3 requires gravimetric measurement and dissolution [1]. Purity specifications for Bomin-2 are reported as 95% (HPLC, TLC) with available packaging as low as 500 μg from specialty suppliers .

Physical form Solubility Laboratory handling

Benzodioxaphosphorin Ring Regioisomerism: Bomin-2 (1,4,2-isomer) vs. CBDP and K-2 (1,3,2-isomer)

A critical structural distinction exists between Bomin-2 and the more extensively characterized benzodioxaphosphorin 2-oxides CBDP and K-2. Bomin-2 features a 1,4,2-benzodioxaphosphorin ring system (IUPAC: 2,3-dihydro-1,4,2-benzodioxaphosphorin 2-oxide), while CBDP and K-2 possess a 1,3,2-benzodioxaphosphorin ring (IUPAC: 4H-1,3,2-benzodioxaphosphorin 2-oxide) [1]. This ring regioisomerism changes the spatial orientation of the phosphorus center relative to the aromatic ring and alters the geometry of the leaving group, which class-level evidence suggests influences target enzyme selectivity profiles [2]. The 1,4,2-isomer series (Bomin-1, Bomin-2, Bomin-3) is primarily developed as CES-selective inhibitors, whereas the 1,3,2-isomer series (CBDP, OBDPO, K-2) is more extensively characterized as NTE and cholinesterase inhibitors, with CBDP showing substantial cholinesterase inhibition (up to 80% plasma ChE, >90% brain ChE in rats) [3]. This regioisomeric divergence means that researchers specifically targeting carboxylesterases with minimal off-target cholinesterase engagement should consider the 1,4,2-isomer Bomin series rather than defaulting to the more literature-prevalent but less CES-selective 1,3,2-isomer CBDP.

Regioisomerism Benzodioxaphosphorin ring Target selectivity

High-Value Application Scenarios for Bomin-2 Based on Differentiated Evidence


Systematic SAR Studies of CES Hydrophobic Pocket Tolerance Using the Bomin Homologous Series

Bomin-2, as the mid-chain member of the Bomin alkoxy series (ethoxy→propoxy→butoxy), serves as an essential probe in structure-activity relationship studies mapping the hydrophobic pocket dimensions of carboxylesterase active sites. Researchers can use Bomin-1 (C2), Bomin-2 (C3), and Bomin-3 (C4) in parallel to correlate alkoxy chain length with inhibitory potency, leveraging the established SAR principle that 2-substituent length governs enzyme affinity in benzodioxaphosphorin 2-oxides [1]. This systematic approach enables determination of the optimal chain length for CES isoform selectivity, a parameter that cannot be extracted from single-compound studies with CBDP or generic organophosphate inhibitors.

Washout-Resistant CES Inactivation in Ex Vivo Tissue Preparations Requiring Irreversible Inhibition

The covalent, irreversible inhibition mechanism characteristic of benzodioxaphosphorin 2-oxides makes Bomin-2 suitable for experimental protocols requiring sustained carboxylesterase suppression even after tissue washout or extended incubation periods [2][3]. This is particularly relevant in ex vivo studies using perfused organ preparations or isolated tissue baths, where reversible inhibitors like BNPP would dissociate during the washout phase. The 1,4,2-benzodioxaphosphorin ring architecture of Bomin-2, distinct from the 1,3,2-ring of CBDP, may offer a differentiated selectivity window favoring CES over cholinesterases, though experimental confirmation data remain limited [1].

Liquid-Phase Precise Volumetric Dosing Studies Where Solid Dispensing Is Impractical

Bomin-2's physical state as a viscous liquid (density 1.255 g/cm³) enables direct volumetric dispensing using microsyringes or automated liquid handlers, eliminating the need for gravimetric measurement and reconstitution required for the solid Bomin-3 analog [4]. This property is advantageous in high-throughput screening formats or dose-response experiments requiring rapid generation of serial dilutions in organic solvents, where gravimetric solid handling would introduce throughput bottlenecks and weighing errors at sub-milligram quantities.

Differentiation of CES-Mediated Detoxification Pathways from Cholinesterase Contributions in Organophosphate Toxicology Models

In organophosphate (OP) toxicology research, carboxylesterases function as critical detoxification sinks that sequester OP toxicants before they reach acetylcholinesterase [2]. The Bomin series (1,4,2-isomers) is reported as selective CES inhibitors, in contrast to the 1,3,2-isomer CBDP, which substantially co-inhibits cholinesterases (up to 90% brain ChE inhibition) [5]. This selectivity divergence—if experimentally confirmed for Bomin-2—would position it as a superior pharmacological tool for isolating CES-specific contributions in OP toxicokinetic studies, avoiding the confounding dual CES/ChE inhibition produced by CBDP pretreatment.

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